molecular formula C12H16FN B15272142 N-(1-cyclopropylethyl)-3-fluoro-2-methylaniline

N-(1-cyclopropylethyl)-3-fluoro-2-methylaniline

Cat. No.: B15272142
M. Wt: 193.26 g/mol
InChI Key: QFIKWVPJWUSDFC-UHFFFAOYSA-N
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Description

N-(1-cyclopropylethyl)-3-fluoro-2-methylaniline is an organic compound that belongs to the class of anilines. This compound features a cyclopropyl group attached to an ethyl chain, which is further connected to a fluorinated aniline ring. The presence of the cyclopropyl group and the fluorine atom imparts unique chemical properties to this molecule, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-3-fluoro-2-methylaniline typically involves the following steps:

    Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amination: The final step involves the formation of the aniline derivative through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic systems and optimized reaction conditions are employed to minimize by-products and enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-3-fluoro-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the fluorine atom or the aniline ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated precursors, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions include various substituted anilines, cyclopropyl derivatives, and fluorinated aromatic compounds.

Scientific Research Applications

N-(1-cyclopropylethyl)-3-fluoro-2-methylaniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-3-fluoro-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The cyclopropyl group contributes to the rigidity and stability of the molecule, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyclopropylethyl)-2-methylaniline: Lacks the fluorine atom, resulting in different chemical and biological properties.

    N-(1-cyclopropylethyl)-3-chloro-2-methylaniline: Contains a chlorine atom instead of fluorine, which affects its reactivity and applications.

    N-(1-cyclopropylethyl)-3-fluoroaniline: Similar structure but without the methyl group, leading to variations in its chemical behavior.

Uniqueness

N-(1-cyclopropylethyl)-3-fluoro-2-methylaniline is unique due to the combination of the cyclopropyl group, fluorine atom, and methyl group, which collectively impart distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-3-fluoro-2-methylaniline

InChI

InChI=1S/C12H16FN/c1-8-11(13)4-3-5-12(8)14-9(2)10-6-7-10/h3-5,9-10,14H,6-7H2,1-2H3

InChI Key

QFIKWVPJWUSDFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NC(C)C2CC2

Origin of Product

United States

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